molecular formula C7H3BrClNS B1396924 3-Bromo-5-chlorothieno[2,3-c]pyridine CAS No. 1326715-11-0

3-Bromo-5-chlorothieno[2,3-c]pyridine

Cat. No. B1396924
CAS RN: 1326715-11-0
M. Wt: 248.53 g/mol
InChI Key: NVERNCDUQSJREG-UHFFFAOYSA-N
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Description

“3-Bromo-5-chlorothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in literature . For instance, 4-Amino-3-bromothieno[3,2-c]pyridines were synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in compound 1 in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chlorothieno[2,3-c]pyridine” has been analyzed using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

The predicted density of “3-Bromo-5-chlorothieno[2,3-c]pyridine” is 1.849±0.06 g/cm3 . The predicted boiling point is 355.2±37.0 °C .

Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its halogen atoms make it a suitable candidate for cross-coupling reactions, which are pivotal in constructing complex organic frameworks. This enables the synthesis of a wide array of organic compounds with potential applications in drug development and materials science .

Material Science

The unique structure of 3-Bromo-5-chlorothieno[2,3-c]pyridine allows for its use in material science, particularly in the development of organic semiconductors. Its electrical properties can be harnessed in the creation of thin-film transistors and photovoltaic cells, contributing to advancements in electronic devices .

Analytical Chemistry

This compound can be utilized as a standard or reagent in analytical chemistry to develop new analytical methods. Its well-defined structure and properties facilitate the calibration of analytical instruments, ensuring accuracy and precision in chemical analysis .

Pharmacology

In pharmacology, 3-Bromo-5-chlorothieno[2,3-c]pyridine is explored for its pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it an interesting candidate for central nervous system drugs. Moreover, its interactions with various cytochrome P450 enzymes are studied to predict drug metabolism and potential drug-drug interactions .

Biochemistry

The biochemical applications of 3-Bromo-5-chlorothieno[2,3-c]pyridine include its use as a probe to study biological systems. It can be tagged with fluorescent markers or other functional groups to track biochemical processes, aiding in the understanding of cellular mechanisms and the discovery of new biological pathways .

properties

IUPAC Name

3-bromo-5-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVERNCDUQSJREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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